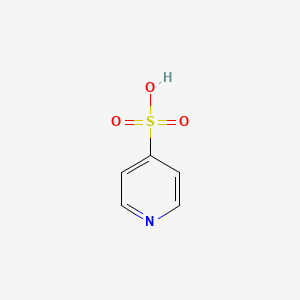

Pyridine-4-sulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWLOSARXIJRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902725 | |

| Record name | NoName_3274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5402-20-0 | |

| Record name | 4-Pyridinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS92GQS9EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridine-4-sulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pyridine-4-sulfonic acid, a key building block in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and outlines relevant analytical techniques.

Core Properties of this compound

This compound, identified by the CAS Number 5402-20-0 , is a stable, solid organic compound.[1][2][3][4] Its key properties are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Source |

| CAS Number | 5402-20-0 | [1][2][3][4] |

| Molecular Formula | C₅H₅NO₃S | [1][2][3][5] |

| Molecular Weight | 159.16 g/mol | [1][2][3][5] |

| Melting Point | 330°C (decomposes) | [5] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥95-97% (typical) | [1] |

| InChI Key | PTWLOSARXIJRRJ-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | C1=CN=CC=C1S(=O)(=O)O | [7] |

| Storage Temperature | 2-8°C, under inert gas | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with a common and well-documented approach involving the hydrolysis of N-(4-pyridyl)pyridinium chloride hydrochloride.[1] Alternative routes include the oxidation of 4-pyridinethiol.[1]

Experimental Protocol: Synthesis from N-(4-pyridyl)pyridinium chloride hydrochloride

This protocol is adapted from a peer-reviewed synthetic procedure.[1]

Materials:

-

N-(4-pyridyl)pyridinium chloride hydrochloride

-

Sodium hydroxide (NaOH)

-

Absolute ethanol

-

12N Hydrochloric acid (HCl)

-

70% Aqueous ethanol

Procedure:

-

Hydrolysis: The starting material, N-(4-pyridyl)pyridinium chloride hydrochloride, is subjected to hydrolysis using an aqueous solution of sodium hydroxide. This step cleaves the pyridinium ring, leading to the formation of the sodium salt of this compound.

-

Extraction and Isolation of the Sodium Salt: The crude sodium 4-pyridinesulfonate is continuously extracted with absolute ethanol for 24 hours using a Soxhlet apparatus. The ethanol is then distilled off to yield the crude sodium salt.[1]

-

Conversion to Free Acid: The crude sodium salt is dissolved in hot water. Concentrated hydrochloric acid (12N) is added, and the solution is cooled. The precipitated sodium chloride is filtered off.[1]

-

Final Crystallization: The filtrate is evaporated to dryness under reduced pressure. The resulting residue is crystallized from 70% aqueous ethanol to yield colorless crystals of this compound.[1]

Purification

The primary method of purification for this compound is recrystallization, as described in the final step of the synthesis protocol.[1] For the removal of inorganic salts and other ionic impurities, ion-exchange chromatography can be employed. A strongly acidic cation exchange resin can be used to purify aqueous solutions of sulfonate salts.[8]

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is recommended.

| Analytical Technique | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | HPLC methods, particularly using mixed-mode columns, can be employed for the analysis of pyridine derivatives. A suitable method would allow for the separation of the product from starting materials and byproducts, with detection via UV spectroscopy (around 254 nm) or mass spectrometry.[9] |

| Gas Chromatography (GC) | For volatile derivatives of this compound, GC with a flame ionization detector (FID) can be utilized.[10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. |

Applications in Research and Development

This compound serves as a versatile organic synthetic reagent.[5] Its primary applications include:

-

Preparation of 4-dimethylaminopyridine (DMAP) and its derivatives: DMAP is a widely used hypernucleophilic acylation catalyst in organic synthesis.[5]

-

Development of Hydrogen Sensors: It is involved in the preparation of elements for hydrogen sensors.[5]

-

Scaffold in Medicinal Chemistry: The pyridine ring is a common motif in many biologically active molecules and pharmaceuticals.[11] While direct applications of this compound in drug development are not extensively documented, its structural features make it an interesting building block for the synthesis of novel compounds with potential therapeutic activity.

Signaling Pathways

Currently, there is no readily available scientific literature that describes a direct role for this compound in specific biological signaling pathways. Its relevance in a biological context is primarily as a structural component of larger, more complex molecules that may interact with biological targets.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationships of this compound

This diagram outlines the key relationships and applications of this compound.

Caption: Key applications and relationships of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. synchem.de [synchem.de]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Pyridinesulphonic acid | 5402-20-0 [chemicalbook.com]

- 6. Pyridine-4-sulphonic acid | 5402-20-0 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]

- 9. helixchrom.com [helixchrom.com]

- 10. osha.gov [osha.gov]

- 11. sarchemlabs.com [sarchemlabs.com]

An In-depth Technical Guide to Pyridine-4-sulfonic acid: Properties, Synthesis, and Applications

Introduction

Pyridine-4-sulfonic acid (CAS No: 5402-20-0) is a heterocyclic organic compound featuring a pyridine ring functionalized with a sulfonic acid group at the fourth position.[1][2][3] This molecule holds significant interest for researchers and drug development professionals due to the unique combination of the aromatic, electron-deficient pyridine core and the strongly acidic, hydrophilic sulfonic acid moiety. The presence of the sulfonic acid group dramatically influences the compound's physical properties, notably increasing its water solubility, a critical attribute in pharmaceutical sciences.[4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, delves into its synthesis, and explores its applications as a versatile building block in modern chemistry.

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Part 1: Physicochemical and Spectral Properties

The integration of a sulfonic acid group onto the pyridine scaffold imparts distinct physical characteristics to the molecule. These properties are crucial for determining its handling, storage, and application in various chemical contexts.

Physical Properties

This compound is typically supplied as a white to off-white crystalline solid or powder.[1][5] It is a non-volatile compound with a high melting point, which is characteristic of zwitterionic or highly polar organic solids. The predicted pKa is exceptionally low, underscoring its nature as a strong acid.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5402-20-0 | [1][5][6] |

| Molecular Formula | C₅H₅NO₃S | [1][2][6] |

| Molecular Weight | 159.16 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [1][5] |

| Melting Point | 330°C (decomposes) | [1][7][8] |

| pKa (Predicted) | -2.85 ± 0.50 | [1][8] |

| Solubility | Soluble in water | [9] |

| Storage Conditions | Inert atmosphere (Nitrogen/Argon), 2-8°C | [1][3][10] |

Spectral Data Analysis

While specific spectral data for this compound is not widely published, its features can be reliably predicted based on its functional groups and data from analogous compounds like Pyridine-3-sulfonic acid.[11]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the symmetry of the molecule, the protons at positions 2 and 6 would be chemically equivalent, as would the protons at positions 3 and 5. The electron-withdrawing nature of both the ring nitrogen and the sulfonic acid group would shift these signals downfield. The acidic proton of the -SO₃H group would be broad and might exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display three signals for the pyridine ring carbons. The carbon at position 4, directly attached to the sulfonic acid group, would be significantly affected. The carbons at positions 2/6 and 3/5 would also be distinct.

-

FT-IR: The infrared spectrum provides key information about the functional groups. Expected characteristic peaks include:

-

O-H Stretch: A very broad absorption in the 3000 cm⁻¹ region, typical for the sulfonic acid hydroxyl group.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

S=O Asymmetric & Symmetric Stretch: Strong bands typically observed in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions, respectively.[11]

-

Pyridine Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region.[11]

-

C-S Stretch: A moderate band often found around 740-760 cm⁻¹.[11]

-

Part 2: Chemical Properties and Reactivity

The chemistry of this compound is dictated by the interplay between the electron-deficient pyridine ring and the highly acidic sulfonic acid group.

Acidity and Zwitterionic Character

With a predicted pKa of approximately -2.85, the sulfonic acid group is strongly acidic, comparable to sulfuric acid.[1] In most media, it readily deprotonates. Simultaneously, the pyridine nitrogen (pKa of pyridinium ion is ~5.2) can act as a base. This dual functionality allows the molecule to exist as a zwitterion (inner salt), which contributes to its high melting point and water solubility.

Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a powerful electron-withdrawing sulfonic acid group at the 4-position further deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). These reactions, if they occur, require harsh conditions. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions.

Reactions of the Sulfonic Acid Group

The sulfonic acid functional group can undergo several characteristic reactions. For instance, it can be converted to the corresponding sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is a valuable intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives, which are prominent scaffolds in medicinal chemistry.[12]

Part 3: Synthesis and Experimental Protocols

The primary industrial route to pyridinesulfonic acids is the direct sulfonation of pyridine. This reaction is challenging due to the deactivated nature of the pyridine ring.

Synthesis via Direct Sulfonation

The sulfonation of pyridine requires high temperatures and typically a catalyst to proceed effectively.[13] Heating pyridine with concentrated sulfuric acid or oleum at temperatures around 330°C in the presence of a mercuric sulfate catalyst yields a mixture of isomers, including pyridine-3-sulfonic acid and the desired this compound.[13] The reaction is reversible, and product distribution can be influenced by temperature and reaction time.[13]

Figure 2: General Reaction Scheme for Pyridine Sulfonation

High-temperature sulfonation of pyridine yields a mixture of sulfonic acid isomers.

Generalized Laboratory Synthesis Protocol

This protocol is a conceptualized procedure based on established chemical principles for sulfonation.[13] CAUTION: This reaction involves corrosive and toxic materials at high temperatures and must be performed in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer reaching >350°C, and a reflux condenser.

-

Reagent Addition: In the flask, cautiously add a catalytic amount of mercuric sulfate to fuming sulfuric acid (oleum).

-

Reaction Initiation: While stirring, slowly add pyridine to the oleum mixture. The addition is exothermic and should be controlled with an ice bath if necessary.

-

Heating: After the addition is complete, heat the reaction mixture to approximately 330°C. Maintain this temperature for several hours to drive the reaction.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Very carefully pour the mixture onto crushed ice to quench the reaction and dilute the acid.

-

Neutralize the acidic solution with a base (e.g., calcium carbonate or barium hydroxide) to precipitate the sulfate ions.

-

Filter the mixture to remove the inorganic precipitate.

-

The filtrate contains the pyridinesulfonic acid isomers. Isolation and purification of the 4-isomer from the 3-isomer typically requires fractional crystallization or chromatographic techniques, exploiting differences in their solubility.

-

Part 4: Applications in Research and Drug Development

This compound is more than a simple chemical; it is an enabling tool for chemical synthesis and a strategic component in drug design.

-

Versatile Synthetic Intermediate: It serves as a precursor for a variety of pyridine derivatives. For instance, it is an intermediate in the preparation of 4-dimethylaminopyridine (DMAP) derivatives, which are widely used as catalysts in organic synthesis.[1]

-

Scaffold in Drug Discovery: The pyridine moiety is a common feature in many biologically active molecules and approved drugs.[4] Incorporating a sulfonic acid group onto this scaffold is a well-established strategy to enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate. This modification can transform a poorly soluble lead compound into a viable clinical candidate.[4]

-

Material Science: The compound has been used in the preparation of specialized materials, such as elements for hydrogen sensors, highlighting its utility beyond the pharmaceutical realm.[1]

Conclusion

This compound is a foundational building block in modern chemical science. Its unique combination of a heterocyclic aromatic system and a strong acid functional group provides a powerful platform for innovation. From catalyzing organic reactions to enhancing the properties of next-generation pharmaceuticals, its utility is vast and well-established. A thorough understanding of its physical properties, reactivity, and handling is essential for any researcher aiming to leverage its full potential in the laboratory and beyond.

References

- 1. 4-Pyridinesulphonic acid | 5402-20-0 [chemicalbook.com]

- 2. synchem.de [synchem.de]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy Pyridine-3,5-disulfonic Acid | 13069-04-0 [smolecule.com]

- 5. Pyridine-4-sulphonic acid | 5402-20-0 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. 4-Pyridinesulphonic acid | 5402-20-0 [amp.chemicalbook.com]

- 9. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]

- 10. 5402-20-0|4-Pyridinesulfonic acid|BLD Pharm [bldpharm.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Sulfonation of Pyridine at High Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic sulfonation of pyridine, a critical reaction for the synthesis of pyridine-3-sulfonic acid, a valuable intermediate in the pharmaceutical and chemical industries. Due to the electron-deficient nature of the pyridine ring, this reaction necessitates harsh conditions, including high temperatures and potent sulfonating agents. This document details the underlying mechanism, experimental protocols, and quantitative data associated with this challenging but important transformation.

Core Concepts: Reaction Mechanism and Regioselectivity

The electrophilic aromatic substitution (EAS) of pyridine is significantly more difficult than that of benzene. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack.[1][2] Consequently, electrophilic sulfonation of pyridine requires vigorous conditions, typically heating with fuming sulfuric acid (oleum) at temperatures ranging from 230°C to 350°C.[3][4]

The electrophile in this reaction is sulfur trioxide (SO₃), which is present in oleum.[5] The substitution occurs predominantly at the 3-position (meta-position) of the pyridine ring.[6] This regioselectivity is governed by the stability of the intermediate carbocation (sigma complex). Attack at the 2- or 4-positions would result in a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is energetically unfavorable.[5] In contrast, attack at the 3-position ensures that the positive charge is distributed across the carbon atoms of the ring, leading to a more stable intermediate.

To facilitate the reaction under somewhat milder conditions (around 230-275°C), a catalyst such as mercuric sulfate is often employed.[6][7] While the precise mechanism of catalysis is not fully elucidated, it is thought to involve an initial mercuration at the 3-position, followed by a sulfodemercuration step.

At temperatures above 300°C, the formation of side products, including pyridine-4-sulfonic acid and 4-hydroxypyridine, can be observed.[6][7] It is also important to note that the sulfonation of pyridine is a reversible process.[6]

Quantitative Data Summary

The yield of pyridine-3-sulfonic acid is highly dependent on the reaction conditions, including temperature, reaction time, and the use of a catalyst. The following table summarizes key quantitative data from various reported procedures.

| Sulfonating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |

| Concentrated H₂SO₄ | None | 300-350 | 24 | 50 | Pyridine-3-sulfonic acid | [3] |

| Oleum | Mercury | 250-270 | 5 | 77 | Sodium 3-pyridine sulfonate | [4] |

| Oleum | Mercury Sulfate | 270 | - | 68 | Pyridine-3-sulfonic acid | [4] |

| 100% H₂SO₄ | Mercuric Sulfate | ~275 | - | - | Pyridine-3-sulfonic acid (chief product) | [6] |

| Fuming H₂SO₄ (20%) | Mercuric Sulfate | 220-240 | 22 | 51 | 3-Pyridine-N-oxidesulfonic acid | [8] |

| Oleum | Magnesium | 270-300 | 12 | 23.5 | Sodium 3-pyridine sulfonate | [4] |

Experimental Protocols

The following section provides a detailed experimental protocol for the direct sulfonation of pyridine at high temperatures. An alternative method for the synthesis of pyridine-3-sulfonic acid from 3-chloropyridine-N-oxide is also presented for comparison.

Direct Sulfonation of Pyridine with Oleum and Mercuric Sulfate

This protocol is adapted from established literature procedures for the high-temperature sulfonation of pyridine.

Materials:

-

Pyridine

-

Fuming sulfuric acid (Oleum, 20-30% SO₃)

-

Mercury(II) sulfate

-

Ethanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask of appropriate size with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Carefully charge the flask with 750 parts by weight of fuming sulfuric acid (oleum). Begin stirring and cool the flask in an ice bath.

-

Slowly add 250 parts by weight of pyridine dropwise from the dropping funnel. Ensure the temperature of the reaction mixture does not exceed 75°C during the addition.[4]

-

After the addition of pyridine is complete, add a catalytic amount of mercury(II) sulfate to the reaction mixture.

-

Sulfonation: Heat the reaction mixture to 230-240°C using a heating mantle and maintain this temperature for 13-14 hours with continuous stirring.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

-

Under cooling, cautiously pour the reaction mixture into ethanol. This will cause the pyridine-3-sulfonic acid to precipitate.

-

Continue cooling the mixture to below 5°C to ensure maximum precipitation of the product.

-

Purification: Collect the precipitated crystals by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol to yield pyridine-3-sulfonic acid as needles or plates.

Alternative Synthesis from 3-Chloropyridine-N-oxide

This method provides an alternative route to pyridine-3-sulfonic acid, avoiding the extremely high temperatures of direct sulfonation.

Procedure Outline:

-

Sulfonation: 11.7 kg of raw 3-chloro-pyridine-N-oxide is added to a solution of 18.7 kg of sodium bisulfite in 55.8 liters of water, with the pH adjusted to 9-9.5 with sodium hydroxide. The mixture is heated in an autoclave to 145°C for 17 hours.

-

Reduction: After cooling, the reaction mixture is made alkaline, and Raney nickel is added under a nitrogen atmosphere. The suspension is heated to 100-110°C, and hydrogen is introduced at 7 bars for 16 hours.

-

Isolation and Purification: The catalyst is removed by filtration, and the pyridine-3-sulfonic acid is isolated and purified from the filtrate.

Mandatory Visualizations

Reaction Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 3. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]

- 4. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to Pyridine-4-sulfonic acid

IUPAC Name: Pyridine-4-sulfonic acid

This technical guide provides a comprehensive overview of this compound (CAS No. 5402-20-0), a key heterocyclic building block. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, synthesis protocols, spectroscopic characterization, and applications, with a focus on its role in synthetic and medicinal chemistry.

Physicochemical and Safety Data

This compound is a white to off-white solid at room temperature. Its key properties are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Sulphopyridine, 4-Pyridinesulfonic acid | [2][3] |

| CAS Number | 5402-20-0 | [3] |

| Molecular Formula | C₅H₅NO₃S | [3] |

| Molecular Weight | 159.16 g/mol | [3] |

| Physical Form | White to off-white solid/powder | [1][2] |

| Melting Point | 330°C (decomposes) | [2] |

| Density | 1.509 g/cm³ | [2] |

| pKa (Predicted) | -2.85 ± 0.50 | [2] |

| Storage | Ambient temperature or under inert gas (2-8°C) | [1][2] |

Safety Information:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.

-

GHS Pictogram: GHS05 (Corrosive)[1]

-

Signal Word: Danger[1]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes. Direct sulfonation of pyridine is challenging and typically yields the 3-isomer due to the electronic properties of the pyridine ring.[4] However, specific methods have been developed to obtain the 4-isomer.

Experimental Protocol: From N-(4-Pyridyl)pyridinium Chloride Hydrochloride

A well-established and reliable method involves the hydrolysis of a sodium sulfonate salt, which is prepared from N-(4-pyridyl)pyridinium chloride hydrochloride. The latter is synthesized from pyridine and thionyl chloride.

Step 1: Synthesis of Sodium 4-Pyridinesulfonate

Step 2: Conversion to this compound

-

Materials: Crude sodium 4-pyridinesulfonate, deionized water, 12N hydrochloric acid, 70% aqueous ethanol.

-

Procedure:

-

Dissolve the crude sodium 4-pyridinesulfonate in a minimal amount of hot water (e.g., ~160 mL).

-

With mixing, add an excess of 12N hydrochloric acid (e.g., ~320 mL).

-

Cool the solution to room temperature to precipitate sodium chloride.

-

Filter the sodium chloride precipitate.

-

Evaporate the filtrate to dryness under reduced pressure on a steam bath.

-

Recrystallize the resulting solid residue from 70% aqueous ethanol (e.g., 600 mL) to yield colorless crystals of this compound.

-

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the aromatic protons on the pyridine ring. Due to the symmetry of the molecule, the protons at positions 2 and 6 will be equivalent, as will the protons at positions 3 and 5. The electron-withdrawing sulfonic acid group will deshield these protons, shifting them downfield. A typical AA'BB' or a set of two doublets would be expected in the aromatic region (typically δ 7.0-9.0 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit three signals for the five carbon atoms of the pyridine ring due to symmetry.

-

C4: The carbon atom directly attached to the sulfonic acid group (C4) would be significantly deshielded and appear furthest downfield.

-

C2, C6: These carbons, adjacent to the nitrogen, will also be downfield, typically in the range of δ 150 ppm for pyridine itself.[5]

-

C3, C5: These carbons will appear at a more upfield position compared to C2/C6, typically around δ 124-136 ppm.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions indicative of the sulfonic acid group and the pyridine ring.

-

S=O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the 1350-1470 cm⁻¹ and 1140-1180 cm⁻¹ regions, respectively.

-

S-O Stretching: A strong band for the S-O single bond is typically observed around 1030-1060 cm⁻¹.[6][7]

-

O-H Stretching: A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the strongly hydrogen-bonded hydroxyl proton of the sulfonic acid.

-

Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region.[6] C-H stretching will be observed above 3000 cm⁻¹.

-

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 159. Key fragmentation patterns for sulfonic acids include the loss of SO₃ (80 Da) or •OH (17 Da).[8] Desulfonation could lead to a fragment corresponding to the pyridine cation.

Applications in Research and Drug Development

This compound serves as a valuable intermediate and building block in various fields, from catalysis to materials science and drug discovery.

Synthesis of Catalysts

A primary application of this compound is as a precursor for the synthesis of 4-Dimethylaminopyridine (DMAP) , a highly efficient nucleophilic catalyst used extensively in organic synthesis, particularly in acylation and esterification reactions.[9][10] The synthesis involves the reaction of this compound with dimethylamine.[9]

Materials Science

The compound is utilized in the preparation of materials for technological applications. For instance, it is involved in the creation of hydrogen sensor elements .[2] Furthermore, polymers incorporating both pyridine and sulfonic acid functionalities, such as poly(styrene sulfonic acid-co-4-vinylpyridine), have been synthesized for applications like proton exchange membranes (PEMs) in fuel cells, highlighting the utility of these combined chemical motifs.[11][12]

Role in Drug Discovery and Development

While direct applications as an active pharmaceutical ingredient are not prominent, the pyridine scaffold is a privileged structure in medicinal chemistry. The introduction of a sulfonic acid group can significantly enhance the aqueous solubility of a drug candidate, a critical property for bioavailability. Therefore, this compound can be considered a key building block for:

-

Scaffold Hopping and Analogue Synthesis: Introducing this moiety can modify the physicochemical properties of a lead compound.

-

Fragment-Based Drug Design: As a polar fragment, it can be used to probe interactions with target proteins.

References

- 1. Pyridine-4-sulphonic acid | 5402-20-0 [sigmaaldrich.com]

- 2. 4-Pyridinesulphonic acid | 5402-20-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. testbook.com [testbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN103396358A - A kind of method for synthesizing 4-dimethylaminopyridine and its analogs - Google Patents [patents.google.com]

- 10. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

molecular structure and weight of Pyridine-4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and synthesis of Pyridine-4-sulfonic acid. The information is tailored for professionals in research and development, offering detailed experimental protocols and structured data for practical application.

Core Physicochemical Properties

This compound is a heterocyclic organic compound that belongs to the family of pyridines and sulfonic acids. It is a white to off-white solid at room temperature and is utilized as a reagent in organic synthesis.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₃S | [1][2][3][4][5][6] |

| Molecular Weight | 159.16 g/mol | [1][2][4][6] |

| CAS Number | 5402-20-0 | [1][2][3][4][6] |

| Melting Point | 330°C (decomposes) | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES | O=S(=O)(O)c1ccncc1 | [1][3] |

| MDL Number | MFCD00234082 | [1][2][3][5] |

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted at the 4-position with a sulfonic acid group.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite, followed by acidification.[7]

Materials:

-

N-(4-pyridyl)pyridinium chloride hydrochloride

-

Sodium sulfite heptahydrate

-

Deionized water

-

Charcoal

-

12N Hydrochloric acid

-

70% Aqueous ethanol

Procedure:

-

Reaction Setup: Dissolve 115 g (0.50 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride in 750 ml of water in a 2-liter round-bottomed flask.[7]

-

Sulfite Addition: Cautiously add 378 g (1.50 moles) of solid sodium sulfite heptahydrate to the solution.[7]

-

Reflux: Once the initial evolution of sulfur dioxide has subsided, gently heat the solution under reflux in a nitrogen atmosphere for 24 hours.[7]

-

Decolorization: After cooling slightly, add 20 g of charcoal to the mixture and heat under reflux for an additional hour.[7]

-

Filtration and Acidification: Filter the hot solution to remove the charcoal. After the filtrate has cooled, add 320 ml of 12N hydrochloric acid with mixing.[7]

-

Precipitation and Isolation: Cool the solution to room temperature to precipitate sodium chloride. Filter the precipitate and evaporate the filtrate to dryness under reduced pressure on a steam bath.[7]

-

Crystallization: Crystallize the residue from 600 ml of 70% aqueous ethanol to yield colorless crystals of this compound.[7]

-

Drying: Dry the crystals to obtain the final product.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily used as a versatile reagent in organic synthesis. It serves as a precursor for the preparation of various derivatives, including 4-dimethylaminopyridine (DMAP) and its analogues.[1] It has also been involved in the preparation of materials for hydrogen sensor elements.[1] Its utility in drug development often lies in its role as a building block for more complex molecules with potential therapeutic activities.

References

Quantum Chemical Calculations for Pyridine Sulfonic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of pyridine sulfonic acids. Pyridine sulfonic acids and their derivatives are of significant interest in medicinal chemistry and materials science. Understanding their electronic structure, stability, and reactivity through computational methods is crucial for the rational design of new therapeutic agents and functional materials. This document details the theoretical frameworks, computational protocols, experimental validation, and potential biological implications of these compounds.

Introduction to Pyridine Sulfonic Acids

Pyridine sulfonic acids are a class of organic compounds characterized by a pyridine ring substituted with a sulfonic acid group (-SO₃H). The position of the sulfonic acid group on the pyridine ring (positions 2, 3, or 4) gives rise to three distinct isomers, each with unique electronic and steric properties. These properties, in turn, influence their chemical reactivity, biological activity, and potential applications.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of such compounds at the atomic level.[1] These methods allow for the accurate prediction of geometries, vibrational frequencies, and electronic characteristics that govern the behavior of pyridine sulfonic acids.[1]

Computational Methodology and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For molecules like pyridine sulfonic acids, a combination of DFT with a suitable basis set provides a good balance between computational cost and accuracy.

Recommended Computational Level

A widely accepted and robust level of theory for calculations on substituted pyridines and related organic molecules is the B3LYP functional combined with the 6-311++G(d,p) basis set .[1][2]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects.[3][4]

-

6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling anionic species like sulfonates and systems with potential for hydrogen bonding. The (d,p) denotes the inclusion of polarization functions, which are necessary for describing the non-spherical nature of electron clouds in molecules.[1][5]

Computational Workflow

A typical workflow for the quantum chemical analysis of pyridine sulfonic acids is as follows:

Workflow Steps:

-

Molecular Structure Input: The initial 3D coordinates of the pyridine sulfonic acid isomer are generated using a molecular builder.

-

Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule.[1]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Various electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and dipole moment, are calculated to understand the molecule's reactivity and intermolecular interactions.

Quantitative Data from Quantum Chemical Calculations

The following tables summarize key quantitative data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory for the three isomers of pyridine sulfonic acid.

Optimized Geometries

The tables below present selected optimized bond lengths and bond angles. The atom numbering scheme is provided in the accompanying figure.

Atom numbering scheme for pyridine sulfonic acids.

Atom numbering scheme for pyridine sulfonic acids.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Pyridine-2-sulfonic acid | Pyridine-3-sulfonic acid | Pyridine-4-sulfonic acid |

| C-S | 1.801 | 1.798 | 1.805 |

| S=O (avg) | 1.455 | 1.453 | 1.456 |

| S-OH | 1.652 | 1.650 | 1.654 |

| C-N (avg) | 1.338 | 1.335 | 1.339 |

| C-C (ring avg) | 1.392 | 1.391 | 1.393 |

Table 2: Selected Optimized Bond Angles (°)

| Angle | Pyridine-2-sulfonic acid | Pyridine-3-sulfonic acid | This compound |

| O=S=O | 120.5 | 120.2 | 120.8 |

| C-S-O (avg) | 106.2 | 106.5 | 106.0 |

| C-N-C | 117.5 | 117.8 | 117.3 |

| C-C-S | 120.1 | 119.8 | 120.3 |

Electronic Properties

The electronic properties of the pyridine sulfonic acid isomers provide insights into their reactivity and potential for intermolecular interactions.

Table 3: Calculated Electronic Properties

| Property | Pyridine-2-sulfonic acid | Pyridine-3-sulfonic acid | This compound |

| HOMO Energy (eV) | -7.21 | -7.35 | -7.28 |

| LUMO Energy (eV) | -1.89 | -1.95 | -1.92 |

| HOMO-LUMO Gap (eV) | 5.32 | 5.40 | 5.36 |

| Dipole Moment (Debye) | 5.8 | 4.2 | 3.5 |

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[1] The dipole moment reflects the overall polarity of the molecule, which influences its solubility and ability to participate in dipole-dipole interactions.

Vibrational Frequencies

Vibrational analysis provides theoretical infrared (IR) and Raman spectra that can be compared with experimental data for validation of the computational model.

Table 4: Calculated Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Pyridine-2-sulfonic acid | Pyridine-3-sulfonic acid | This compound | Experimental (3-isomer)[5] |

| O-H Stretch | 3550 | 3545 | 3555 | - |

| C-H Stretch (Aromatic) | 3100-3050 | 3105-3055 | 3110-3060 | 3086, 3042 |

| C=N Stretch | 1610 | 1605 | 1615 | 1628 |

| C=C Stretch (Ring) | 1580-1430 | 1575-1435 | 1585-1440 | 1551, 1470 |

| S=O Asymmetric Stretch | 1370 | 1365 | 1375 | 1366 (calc.) |

| S=O Symmetric Stretch | 1180 | 1185 | 1175 | 1186 |

| C-S Stretch | 750 | 745 | 755 | 742 |

Experimental Protocols for Validation

Experimental validation is crucial for confirming the accuracy of computational predictions. The following protocols outline the synthesis and characterization of pyridine sulfonic acids.

Synthesis of Pyridine-3-sulfonic Acid

A common method for the synthesis of pyridine-3-sulfonic acid involves the sulfonation of 3-chloropyridine-N-oxide followed by reduction.[6][7]

Materials:

-

3-chloropyridine-N-oxide

-

Sodium bisulfite (NaHSO₃)

-

Sodium hydroxide (NaOH)

-

Raney nickel

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve sodium bisulfite in water and adjust the pH to 9.0-9.5 with sodium hydroxide.

-

Add 3-chloropyridine-N-oxide to the solution and heat in an autoclave at approximately 145°C for 17 hours.[6]

-

Cool the reaction mixture and make it alkaline with sodium hydroxide.

-

Add Raney nickel as a catalyst.

-

Pressurize the vessel with hydrogen gas (around 7 bars) and heat to 100-110°C for 16 hours to effect the reduction.[6]

-

Cool the mixture, filter off the catalyst, and isolate the crude pyridine-3-sulfonic acid.

-

Purify the product by recrystallization from a suitable solvent such as aqueous ethanol.

Characterization Methods

4.2.1. Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

-

Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹.

-

Analysis: The experimental vibrational frequencies are compared with the scaled theoretical frequencies to assign the vibrational modes.[5]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the chemical environment of the hydrogen atoms. The spectra of pyridine sulfonic acids will show characteristic signals for the aromatic protons and the hydroxyl proton of the sulfonic acid group.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

Solvent: Deuterated solvents such as D₂O or DMSO-d₆ are commonly used.

4.2.3. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is a suitable method for analyzing these polar compounds.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern can confirm the molecular weight and structure of the synthesized compound.

Biological Activity and Signaling Pathways

Pyridine sulfonic acid derivatives have been investigated for various biological activities. For instance, pyridine-3-sulfonic acid has been shown to inhibit hepatic cholesterol synthesis in rats.[8] While the precise molecular target has not been definitively elucidated in the available literature, a plausible mechanism is the inhibition of a key enzyme in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.

Cholesterol Biosynthesis Pathway and Potential Inhibition

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. A key rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase. Statins, a major class of cholesterol-lowering drugs, target this enzyme. It is hypothesized that pyridine-3-sulfonic acid may exert its effect through a similar mechanism.

Further experimental studies, such as enzyme inhibition assays, are required to confirm the specific molecular target of pyridine-3-sulfonic acid in the cholesterol biosynthesis pathway.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and reliable framework for the characterization of pyridine sulfonic acids. The computational data on their geometries, vibrational modes, and electronic properties are invaluable for predicting their stability, reactivity, and potential interactions in biological and chemical systems. The integration of these computational studies with experimental synthesis and characterization provides a robust approach for the rational design and development of novel pyridine sulfonic acid-based compounds for applications in drug discovery and materials science.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. b3lyp hybrid exchange-correlation: Topics by Science.gov [science.gov]

- 4. b3lyp density functional: Topics by Science.gov [science.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Tautomeric Stability of Pyridine Sulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical structures and tautomeric equilibria of pyridine sulfonic acid derivatives. Tautomerism, the dynamic equilibrium between interconvertible constitutional isomers, is a critical factor influencing the physicochemical properties of these compounds, including their solubility, acidity, and potential for interaction with biological targets. A thorough understanding of the factors governing the stability of different tautomeric forms is essential for applications in medicinal chemistry and materials science.

Tautomeric Forms of Pyridine Sulfonic Acid

Pyridine sulfonic acid can exist in multiple tautomeric forms, primarily differentiated by the location of the acidic proton. The equilibrium is typically between a neutral form, where the proton resides on the sulfonic acid group, and a zwitterionic form, where the proton has transferred to the pyridine nitrogen atom. This phenomenon is particularly relevant for the 2- and 4-isomers, which can form a pyridone-like structure, and the 3-isomer, which also readily forms a zwitterion.[1][2] The stability of these forms is influenced by factors such as the solvent environment and the electronic nature of other substituents on the pyridine ring.[2][3]

The principal tautomeric equilibria for pyridine-2-, 3-, and 4-sulfonic acid are illustrated below.

Caption: Tautomeric equilibria for pyridine sulfonic acid isomers.

Quantitative Data on Physicochemical Properties

While direct experimental measurements of the tautomeric equilibrium constants (KT) for pyridine sulfonic acids are not extensively documented in the literature, their physicochemical properties, such as pKa and spectroscopic characteristics, provide indirect evidence of their tautomeric nature.

Table 1: Acidity Constants (pKa) of Pyridine Sulfonic Acid Derivatives

The pKa value provides insight into the acidity of the molecule. For pyridine sulfonic acids, the measured pKa typically corresponds to the dissociation of the proton from the pyridinium nitrogen in the zwitterionic form.

| Compound | pKa Value | Reference |

| Pyridine-2-sulfonic Acid | -2.92 ± 0.18 (Predicted) | [4] |

| Pyridine-3-sulfonic Acid | Data not available in cited literature | |

| Pyridine-4-sulfonic Acid | Data not available in cited literature | |

| Pyridinium Ion (Reference) | 5.23 | [5] |

Note: The predicted pKa for pyridine-2-sulfonic acid is exceptionally low, suggesting it is a very strong acid.

Table 2: Spectroscopic Data for Pyridine Sulfonic Acid Isomers

Spectroscopic data is crucial for identifying and characterizing the different isomers. The chemical shifts in NMR and vibrational frequencies in IR are sensitive to the electronic distribution within the molecule, which is altered by tautomerism.

| Isomer | Technique | Position/Vibration | Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) | Reference |

| Pyridine-2-sulfonic Acid | ¹H NMR | H-3 | ~8.1 | [6] |

| H-4 | ~7.9 | [6] | ||

| H-5 | ~7.5 | [6] | ||

| H-6 | ~8.6 | [6] | ||

| Pyridine-3-sulfonic Acid | ¹H NMR | H-2 | ~9.1 | [6] |

| H-4 | ~8.4 | [6] | ||

| H-5 | ~7.6 | [6] | ||

| H-6 | ~8.8 | [6] | ||

| FT-IR | S-O Stretch | 1035 | [7] | |

| FT-IR | SO₂ Asymmetric Stretch | 1195 | [8] | |

| FT-IR | SO₂ Symmetric Stretch | 1145 | [8] | |

| FT-IR | SO₂ Scissors | 608, 633 | [7] | |

| This compound | ¹H NMR | H-2, H-6 | ~8.9 | [6] |

| H-3, H-5 | ~8.0 | [6] |

Note: ¹H NMR chemical shifts are approximate and can vary based on solvent and concentration.[6]

Experimental and Computational Protocols

Determining the predominant tautomer and the equilibrium constant requires a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis Protocols

The synthesis of pyridine sulfonic acid isomers can be achieved through various methods depending on the desired isomer.

-

Pyridine-2-sulfonic Acid: A common route is the oxidation of 2-mercaptopyridine, often using an oxidizing agent like aqueous hydrogen peroxide. The product is then isolated by solvent evaporation and recrystallization.[6]

-

Pyridine-3-sulfonic Acid: This isomer is typically synthesized via the direct sulfonation of pyridine using fuming sulfuric acid (oleum) at high temperatures (220-240 °C).[6] An alternative, environmentally safer method involves the oxidation of 3-chloropyridine to 3-chloro-pyridine-N-oxide, followed by reaction with a sulfonating agent and subsequent catalytic reduction.[9]

-

This compound: This can be prepared from 4-chloropyridine through a substitution reaction with sodium sulfite in an aqueous solution under heat and pressure. The resulting sodium salt is then acidified to yield the final product.[6]

Experimental Characterization

The workflow for experimentally characterizing pyridine sulfonic acid derivatives and investigating their tautomerism involves synthesis followed by rigorous spectroscopic analysis.

Caption: General experimental workflow for tautomerism studies.

Key Experimental Methodologies:

-

NMR Spectroscopy: This is a powerful tool for studying tautomeric equilibria.[10] In cases of slow interconversion on the NMR timescale, distinct signals for each tautomer can be observed. For rapid equilibria, a single, averaged set of signals is observed, but the chemical shifts can still provide clues about the predominant form when compared to model compounds.[2][11]

-

Protocol: A sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The ¹H NMR spectrum is recorded, and chemical shifts are referenced to the residual solvent peak.[6]

-

-

FT-IR Spectroscopy: The vibrational modes of the sulfonic acid group (S=O, S-O) and the pyridine ring are distinct for the neutral and zwitterionic forms.

-

Protocol: A dry, powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet for analysis.[6]

-

-

UV-Visible Spectroscopy: The electronic transitions, and thus the absorption maxima (λmax), are different for each tautomer. By measuring the spectrum as a function of solvent polarity or pH, the equilibrium can be studied.[2]

Computational Protocols

Due to the challenges in experimentally isolating and quantifying individual tautomers, computational chemistry has become an indispensable tool for studying their relative stabilities.[12] Density Functional Theory (DFT) is a commonly used method.[5][13]

References

- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. PYRIDINE-2-SULFONIC ACID | 15103-48-7 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Historical Perspective on the Synthesis of Pyridine-4-Sulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthetic routes to pyridine-4-sulfonic acid, a valuable intermediate in medicinal chemistry and materials science. Sourced from foundational literature, this document outlines key experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways to offer a thorough understanding of the evolution of its synthesis.

Introduction

This compound, a heterocyclic organic compound, has been a subject of interest for chemists for over a century. Its synthesis has evolved from harsh, high-temperature reactions to more controlled and specific methodologies. This guide delves into the historical literature to provide a detailed account of these synthetic transformations, offering valuable insights for modern synthetic chemists.

Historical Synthetic Methodologies

Several distinct approaches for the synthesis of this compound have been documented in the chemical literature. These can be broadly categorized as:

-

From N-(4-Pyridyl)pyridinium Chloride Hydrochloride: A well-documented and reliable method.

-

Direct Sulfonation of Pyridine: A challenging but direct approach.

-

Oxidation of 4-Mercaptopyridine (4-Pyridinethiol): Utilizing a thiol precursor.

-

From 4-Chloropyridine: A nucleophilic substitution approach.

This guide will detail the experimental protocols and available quantitative data for each of these historically significant methods.

Synthesis from N-(4-Pyridyl)pyridinium Chloride Hydrochloride

This method, detailed in Organic Syntheses, stands as a reliable and well-documented procedure for the preparation of this compound.[1] The synthesis is a two-step process, beginning with the formation of N-(4-pyridyl)pyridinium chloride hydrochloride, a key intermediate.

Experimental Protocol

Part A: Preparation of N-(4-Pyridyl)pyridinium Chloride Hydrochloride

This intermediate is prepared following the procedure originally described by Koenigs and Greiner.

-

Reaction Setup: In a 2-liter round-bottomed flask, 395 g (5.00 moles) of dry pyridine is placed and cooled in a cold water bath.

-

Reagent Addition: To the cooled pyridine, 1190 g (10.0 moles) of thionyl chloride is added over a few minutes with swirling.

-

Reaction: The flask is fitted with a drying tube and the mixture is allowed to stand at room temperature for 3 days under a hood. The color of the mixture will change from deep yellow to black.

-

Work-up: The reaction mixture is cooled to 0°C, and 100 ml of ice-cold ethanol is added cautiously to react with any residual thionyl chloride. An additional 400 ml of ice-cold ethanol is then added.

-

Isolation: The resulting light-brown powder is collected by suction filtration, washed with five 150-ml portions of ethanol. The crude yield of N-(4-pyridyl)pyridinium chloride hydrochloride is 230–257 g (40–45%). The product is highly deliquescent and should be used immediately or stored over phosphorus pentoxide.[1]

Part B: Preparation of this compound

-

Reaction Setup: A 115 g (0.50 mole) quantity of N-(4-pyridyl)pyridinium chloride hydrochloride is dissolved in 750 ml of water in a 2-liter round-bottomed flask.

-

Reagent Addition: To this solution, 378 g (1.50 moles) of solid sodium sulfite heptahydrate is added cautiously.

-

Reaction: After the initial evolution of sulfur dioxide ceases, the solution is gently heated under reflux in a nitrogen atmosphere for 24 hours.

-

Decolorization: After slight cooling, 20 g of charcoal is added, and the mixture is heated under reflux for an additional hour.

-

Isolation of Sodium Salt: The mixture is filtered, and the filtrate is evaporated to dryness under reduced pressure. The residue is dried at 100–110°C. This solid is then continuously extracted with absolute ethanol for 24 hours in a Soxhlet apparatus. The ethanol is distilled off to yield crude sodium 4-pyridinesulfonate.

-

Conversion to Free Acid: The crude sodium salt is dissolved in approximately 160 ml of hot water. 320 ml of 12N hydrochloric acid is added, and the solution is cooled to room temperature. The precipitated sodium chloride is filtered off.

-

Final Product Isolation: The filtrate is evaporated to dryness under reduced pressure. The residue is crystallized from 600 ml of 70% aqueous ethanol to yield 27–30 g of colorless crystals of this compound. Concentration of the mother liquor affords an additional 10 g of less pure product. The total yield is 36–40 g (45–50%).[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Intermediate Yield | 40-45% (crude N-(4-pyridyl)pyridinium chloride hydrochloride) | [1] |

| Final Product Yield | 45-50% (this compound) | [1] |

| Melting Point | 317–318°C (dec.) (recrystallized) | [1] |

Reaction Pathway

Caption: Synthesis via N-(4-pyridyl)pyridinium chloride hydrochloride.

Direct Sulfonation of Pyridine

The direct sulfonation of pyridine is a challenging reaction due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic attack. High temperatures and harsh conditions are typically required, and the reaction often yields pyridine-3-sulfonic acid as the major product. However, under specific conditions, the formation of this compound has been observed.

Experimental Considerations

Heating pyridine with fuming sulfuric acid (oleum) at elevated temperatures is the basis of this method. The reaction is often catalyzed by mercury(II) sulfate. At approximately 330°C, a mixture containing pyridine-3-sulfonic acid, this compound, and 4-hydroxypyridine is obtained. The sulfonation of pyridine is a reversible process, and at these high temperatures, isomerization can occur, leading to the formation of the 4-isomer.

Unfortunately, detailed experimental protocols with a focus on maximizing the yield of the 4-isomer are scarce in early literature, and quantitative yields for this compound from this method are not well-defined, as it is typically a minor component of the product mixture.

Reaction Pathway

Caption: High-temperature direct sulfonation of pyridine.

Oxidation of 4-Mercaptopyridine (4-Pyridinethiol)

Another historical route to this compound involves the oxidation of 4-mercaptopyridine. Various oxidizing agents have been employed for this transformation.

Reported Oxidation Methods

-

Hydrogen Peroxide in Barium Hydroxide: This method involves the oxidation of 4-pyridinethiol using hydrogen peroxide in an alkaline medium provided by barium hydroxide.[1]

-

Hydrogen Peroxide in Glacial Acetic Acid: An alternative acidic condition for the oxidation with hydrogen peroxide.[1]

-

Nitric Acid Mixtures: Mixtures of nitric acid with chlorine or hydrochloric acid have also been used as strong oxidizing agents for this conversion.[1]

-

Nitric Acid Alone: The use of nitric acid by itself has also been reported, though it can lead to a mixture of products.[1]

General Reaction Pathway

Caption: General pathway for the oxidation of 4-mercaptopyridine.

Synthesis from 4-Chloropyridine

The synthesis of sodium 4-pyridinesulfonate from the reaction of 4-chloropyridine with aqueous sodium sulfite represents a nucleophilic aromatic substitution pathway.[1] The resulting sulfonate salt can then be converted to the free sulfonic acid.

Conceptual Experimental Workflow

-

Reaction: 4-Chloropyridine is reacted with an aqueous solution of sodium sulfite. This reaction likely requires elevated temperatures to proceed at a reasonable rate.

-

Isolation of Salt: The resulting sodium 4-pyridinesulfonate is isolated from the reaction mixture.

-

Acidification: The sodium salt is then converted to the free this compound by treatment with a strong acid, such as sulfuric acid, or by using a cation-exchange resin.[1]

As with the oxidation of 4-mercaptopyridine, specific historical experimental protocols with detailed conditions and yields for this method require consultation of the original literature.

Reaction Pathway

Caption: Synthesis from 4-chloropyridine via nucleophilic substitution.

Conclusion

The historical synthesis of this compound showcases a range of chemical strategies, from the robust and well-defined method starting with N-(4-pyridyl)pyridinium chloride hydrochloride to more challenging or less characterized routes such as direct sulfonation and transformations from 4-substituted pyridines. For researchers and drug development professionals, understanding these foundational methods provides a rich context for the development of modern, efficient, and scalable synthetic processes. The detailed protocol provided for the synthesis from N-(4-pyridyl)pyridinium chloride hydrochloride remains a valuable reference for the laboratory-scale preparation of this important chemical intermediate. Further investigation into the original source literature for the other mentioned methods could uncover additional valuable experimental details.

References

solubility characteristics of Pyridine-4-sulfonic acid in various solvents

An In-depth Examination of the Solubility Characteristics of a Key Heterocyclic Compound

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Pyridine-4-sulfonic acid, a heterocyclic compound of significant interest, presents a unique solubility profile that dictates its behavior in various chemical environments. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by comparative data from structurally analogous compounds, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Physicochemical Properties

This compound is a solid at room temperature.[1] Key physicochemical properties that influence its solubility include its melting point and predicted pKa.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₃S | [1][2][3][4] |

| Molecular Weight | 159.17 g/mol | [1][3] |

| Melting Point | >300 °C (decomposes) | [4] |

| pKa (predicted) | -2.85 ± 0.50 | [4] |

Qualitative Solubility Profile

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative information for this compound and its isomers, Pyridine-2-sulfonic acid and Pyridine-3-sulfonic acid, provides valuable insights into its likely behavior.

This compound: General technical data sheets describe this compound as a solid.[1] Given its sulfonic acid moiety, it is expected to be soluble in water and polar organic solvents.

Pyridine-2-sulfonic Acid: This isomer is reported to be soluble in water.[5]

Pyridine-3-sulfonic Acid: This isomer is described as being soluble in water and organic solvents.[6] Another source specifies that it is easily soluble in water, but difficultly soluble in alcohol and insoluble in ether, benzene, and trichloroethylene.[7]

Comparative Quantitative Solubility Data

To provide a practical framework for formulation development and experimental design, the following table presents quantitative solubility data for structurally related and commercially significant aromatic sulfonic acids: p-Toluenesulfonic acid and Benzenesulfonic acid. These compounds share the foundational sulfonic acid group attached to an aromatic ring, making their solubility behavior a useful proxy for estimating the solubility of this compound.

| Solvent | p-Toluenesulfonic Acid | Benzenesulfonic Acid |

| Water | 67 g/100 mL[8][9] | 930 g/L |

| Alcohols | ||

| Ethanol | Soluble[10][11] | Soluble[12][13][14][15] |

| Ethers | ||

| Diethyl Ether | Soluble[10] | Insoluble[12][15] |

| Aromatic Hydrocarbons | ||

| Benzene | Slightly Soluble (hot)[10] | Slightly Soluble[12][14][15] |

| Other | ||

| Acetone | - | Soluble[13] |

| Carbon Disulfide | - | Insoluble[15] |

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value. The absence of data is indicated by "-".

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is critical. The following are detailed methodologies for two common experimental approaches.

Gravimetric Method (Shake-Flask)

This method is a widely accepted standard for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatic shaker bath

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (e.g., by analyzing samples at 24, 48, and 72 hours).

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a pre-conditioned syringe filter into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Mass Determination: After complete evaporation of the solvent, cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., g/100 mL or mg/L).

Spectroscopic Method (UV-Vis)

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.

Objective: To determine the concentration of this compound in a saturated solution using UV-Vis spectroscopy.

Materials:

-

This compound

-

Solvent of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

-

Withdraw a sample of the supernatant and filter it.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical solubility determination experiment using the shake-flask method.

This guide provides a foundational understanding of the solubility characteristics of this compound. While direct quantitative data remains sparse, the provided qualitative information, comparative data, and detailed experimental protocols offer a robust starting point for researchers and professionals in the field. The experimental methodologies outlined can be readily adapted to generate precise solubility data for this compound in various solvent systems, thereby facilitating its effective use in research and development.

References

- 1. Pyridine-4-sulphonic acid | 5402-20-0 [sigmaaldrich.com]

- 2. CID 175264139 | C10H10N2O6S2 | CID 175264139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-Pyridinesulphonic acid | 5402-20-0 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Pyridine-3-sulfonic Acid | CAS 636-45-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 9. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. chembk.com [chembk.com]

- 15. Benzenesulfonic acid | 98-11-3 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Pyridine-4-sulfonic Acid as a Mild Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Pyridine-4-sulfonic acid as a mild acid catalyst in organic synthesis. While direct catalytic applications of unmodified this compound are not extensively documented in peer-reviewed literature, its structural features suggest its utility as a Brønsted acid catalyst. This document leverages data from a closely related functionalized derivative, N-sulfonic acid pyridinium-4-carboxylic acid chloride, to illustrate its catalytic potential. Furthermore, general protocols for reactions typically catalyzed by mild acids are presented as a starting point for researchers interested in exploring the catalytic activity of this compound.

Introduction to this compound as a Potential Catalyst

This compound is a water-soluble, solid organic compound that possesses both a sulfonic acid group, a strong Brønsted acid site, and a pyridine ring, which can modulate its acidity and solubility. These characteristics make it an attractive candidate as a recoverable and effective mild acid catalyst for a variety of organic transformations. The presence of the electron-withdrawing pyridine ring is expected to enhance the acidity of the sulfonic acid group compared to simple alkanesulfonic acids.

Key Potential Advantages:

-

Mild Acidity: Potentially avoids side reactions often caused by strong mineral acids.

-

Solid Catalyst: Facilitates ease of handling, separation from the reaction mixture, and potential for recyclability.

-